molecular formula C58H88N14O23 B12397329 (Thr17)-c-Jun (11-23)

(Thr17)-c-Jun (11-23)

Cat. No.: B12397329
M. Wt: 1349.4 g/mol
InChI Key: HPJFOHSTJLBFFY-RRQIOJLJSA-N
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Description

(Thr17)-c-Jun (11-23) is a peptide fragment derived from the c-Jun protein, which is a component of the activator protein-1 (AP-1) transcription factor complex. This peptide includes the threonine residue at position 17 and spans amino acids 11 to 23 of the c-Jun protein. The c-Jun protein plays a crucial role in regulating gene expression in response to various stimuli, including stress, cytokines, and growth factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thr17)-c-Jun (11-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of (Thr17)-c-Jun (11-23) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

(Thr17)-c-Jun (11-23) can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield a hydroxylated peptide, while substitution reactions can produce peptides with altered amino acid sequences.

Scientific Research Applications

(Thr17)-c-Jun (11-23) has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in signal transduction pathways and gene expression regulation.

    Medicine: Explored for its potential in developing therapeutic agents targeting AP-1 related pathways.

    Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (Thr17)-c-Jun (11-23) involves its interaction with the AP-1 transcription factor complex. The peptide can influence the binding of c-Jun to DNA, thereby modulating the transcription of target genes. This regulation affects various cellular processes, including proliferation, differentiation, and apoptosis. The molecular targets include specific DNA sequences in the promoter regions of AP-1 responsive genes.

Comparison with Similar Compounds

Similar Compounds

    (Thr17)-c-Jun (1-10): Another peptide fragment of c-Jun, but with a different sequence.

    (Ser63)-c-Jun (11-23): A similar peptide with serine instead of threonine at position 17.

    (Thr17)-c-Fos (11-23): A peptide derived from c-Fos, another component of the AP-1 complex.

Uniqueness

(Thr17)-c-Jun (11-23) is unique due to its specific sequence and the presence of threonine at position 17. This particular sequence allows it to interact uniquely with the AP-1 complex and influence gene expression in a distinct manner compared to other similar peptides.

Properties

Molecular Formula

C58H88N14O23

Molecular Weight

1349.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C58H88N14O23/c1-26(2)18-34(65-47(84)28(5)62-52(89)37(23-44(80)81)66-49(86)32(59)21-43(78)79)53(90)67-36(22-41(60)75)51(88)63-29(6)48(85)71-46(30(7)74)57(94)68-35(20-31-12-9-8-10-13-31)54(91)69-38(19-27(3)4)58(95)72-17-11-14-40(72)56(93)70-39(25-73)55(92)64-33(15-16-42(76)77)50(87)61-24-45(82)83/h8-10,12-13,26-30,32-40,46,73-74H,11,14-25,59H2,1-7H3,(H2,60,75)(H,61,87)(H,62,89)(H,63,88)(H,64,92)(H,65,84)(H,66,86)(H,67,90)(H,68,94)(H,69,91)(H,70,93)(H,71,85)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t28-,29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1

InChI Key

HPJFOHSTJLBFFY-RRQIOJLJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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